molecular formula C26H36O17 B2680112 Rutinose heptaacetate CAS No. 29202-64-0

Rutinose heptaacetate

Cat. No. B2680112
CAS RN: 29202-64-0
M. Wt: 620.557
InChI Key: LUCVIXHBPBCYCD-QLANJSEWSA-N
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Description

Rutinose Heptaacetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 620.55 and a formula of C26H36O17 .


Synthesis Analysis

The synthesis of Rutinose involves the use of the Bredereck reaction . The process involves the use of 2,3,4-triacetyl α-L-rhamnosyl bromide and mercuric acetate in absolute benzene .


Molecular Structure Analysis

The molecular structure of Rutinose Heptaacetate is represented by the SMILES notation: CC(O[C@H]1C@@H=O)OC(C)=O)CO[C@H]2C@@HC)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)=O .


Physical And Chemical Properties Analysis

Rutinose Heptaacetate is a synthetic product with potential research and development risk . It is stored under recommended conditions as specified in the Certificate of Analysis .

Scientific Research Applications

1. Novel Preparation Methods

Rutinose heptaacetate is synthesized through mild alkaline hydrolysis of flavone glycosides, offering a novel preparation method. This process involves hydrolysis of a diosmin derivative, demonstrating a gentle and effective approach for its synthesis (Quintin & Lewin, 2005).

2. Conversion and Cleavage Studies

Studies on the conversion of β-hepta-acetate into O-acetylglycosyl halide reveal insights into the reactivity of rutinose heptaacetate. This research highlights the selective cleavage of glycosidic links, contributing to a deeper understanding of its chemical properties (Koeppen, 1969).

3. Enzymatic Hydrolysis and Assays

Rutinose heptaacetate can be produced through enzymatic hydrolysis of rutin, serving as a substrate in spectrophotometric assays for α-l-rhamnosidase. This demonstrates its utility in biochemical analysis and enzyme estimation (Karnišová Potocká et al., 2017).

4. Biotransformation in Plant-Based Foods

Its role in the biotransformation of plant-based foods, particularly in aroma modulation of fermented products, is significant. The transglycosylation of rutinose from hesperidin to various alcohols highlights its potential in flavor enhancement and food technology (Minig et al., 2011).

5. Glycosidase Studies in Microorganisms

Research on Aspergillus flavus producing rutinase, which hydrolyzes rutin into quercetin and rutinose, sheds light on the microbial degradation pathways. This is essential for understanding microbial interactions with flavonoids (Hay et al., 1961).

Safety and Hazards

In case of exposure, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Future Directions

Rutinose, a related compound, has been found to act as a skin anti-aging agent . It inhibits the activity of pure elastase, hyaluronidase, and collagenase . In skin aging models, MMP-1 and MMP-2 levels were reduced after application of Rutinose . This suggests potential future directions for the use of Rutinose Heptaacetate in similar applications.

properties

IUPAC Name

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCVIXHBPBCYCD-QLANJSEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rutinose heptaacetate

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